molecular formula C12H6BrClO B1449796 1-Bromo-7-chlorodibenzo[b,d]furan CAS No. 2173555-52-5

1-Bromo-7-chlorodibenzo[b,d]furan

Cat. No.: B1449796
CAS No.: 2173555-52-5
M. Wt: 281.53 g/mol
InChI Key: WXKGFVXGRJHAML-UHFFFAOYSA-N
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Description

Contextualization of Dibenzofuran (B1670420) Derivatives in Organic and Environmental Chemistry

Dibenzofuran derivatives are a class of heterocyclic organic compounds with a structure composed of a central furan (B31954) ring fused to two benzene (B151609) rings. While the parent dibenzofuran is a component of coal tar, its halogenated derivatives have garnered significant attention in environmental chemistry due to their persistence, bioaccumulation, and toxicological profiles. These compounds are not typically intentionally produced but are often formed as unintentional byproducts in various industrial and combustion processes. Their presence in the environment is a subject of ongoing research and monitoring.

Significance of Mixed Halogenated Dibenzofurans (PXDFs) in Contemporary Chemical Research

Mixed halogenated dibenzofurans (PXDFs), which contain both bromine and chlorine atoms, represent a particularly complex and challenging area of study. nih.gov These compounds can be formed during combustion processes where both chlorinated and brominated precursors are present. nih.govtum.de The number of possible congeners of PXDFs is vast, with 4,600 potential variations, creating significant analytical challenges. nih.gov

The environmental occurrence of PXDFs has been confirmed in various matrices, including soil and biological samples. nih.govacs.orgnih.gov For instance, studies have identified monobromo-dichlorodibenzofuran as a prevalent congener in soil samples from a recycling plant fire. nih.gov Furthermore, research suggests that some PXDFs may be more toxic than their chlorinated or brominated counterparts. nih.gov The toxicological effects of brominated and mixed-halogenated dibenzofurans are often comparable to their chlorinated analogs, exhibiting similar binding affinities to the aryl hydrocarbon (Ah) receptor. nih.govtum.detandfonline.com

Research Focus on 1-Bromo-7-chlorodibenzo[b,d]furan as a Representative Congener for In-Depth Study

Within the extensive family of PXDFs, this compound serves as a specific congener for focused research. Its defined structure allows for detailed investigation into the chemical and physical properties that are representative of this subclass of compounds. By studying a specific congener like this compound, researchers can gain a more precise understanding of the behavior and characteristics of mixed halogenated dibenzofurans. This particular compound is available from various chemical suppliers, facilitating its use in laboratory settings for analytical and toxicological studies. chemicalbook.comsigmaaldrich.comcymitquimica.com

Chemical Identity of this compound
IdentifierValue
IUPAC Name1-Bromo-7-chlorodibenzofuran
CAS Number2173555-52-5
Molecular FormulaC12H6BrClO
Molecular Weight281.53 g/mol
InChIInChI=1S/C12H6BrClO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H
InChIKeyWXKGFVXGRJHAML-UHFFFAOYSA-N

The study of this compound is part of a broader effort to characterize the vast number of mixed halogenated aromatic compounds. Research into its synthesis, properties, and analytical detection contributes to a more comprehensive understanding of the environmental fate and potential impacts of PXDFs. A described synthesis method involves the reaction of 2'-bromo-4-chloro-6'-fluoro-[1,1'-biphenyl]-2-ol with cesium carbonate in dimethylacetamide at elevated temperatures. chemicalbook.com

Physical and Chemical Properties of this compound
PropertyValue
Physical FormSolid
PurityTypically ≥97%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-7-chlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKGFVXGRJHAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 1 Bromo 7 Chlorodibenzo B,d Furan

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAAr) on the 1-Bromo-7-chlorodibenzo[b,d]furan scaffold is a plausible, albeit challenging, pathway for introducing new functional groups. Generally, SNAAr reactions on aryl halides are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org In the case of this compound, the dibenzofuran (B1670420) ring itself is not strongly activating for this type of transformation.

The relative reactivity of the two halogen atoms is a key consideration. The C-Br bond is typically more labile than the C-Cl bond in nucleophilic aromatic substitution reactions due to its lower bond dissociation energy. Consequently, nucleophilic attack would be expected to preferentially occur at the C1 position, leading to the displacement of the bromide ion. However, achieving this selectivity often requires carefully controlled reaction conditions.

Common nucleophiles that could potentially be employed include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1-methoxy-7-chlorodibenzo[b,d]furan. Similarly, treatment with a primary or secondary amine could introduce an amino functionality at the C1 position. The success and yield of these reactions are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of a catalyst. In some cases, the use of polar aprotic solvents can facilitate these reactions. libretexts.org

NucleophileExpected Major ProductNotes
Sodium Methoxide (NaOCH₃)1-Methoxy-7-chlorodibenzo[b,d]furanPreferential substitution of the more labile bromine atom.
Pyrrolidine1-(Pyrrolidin-1-yl)-7-chlorodibenzo[b,d]furanReaction with secondary amines can introduce N-heterocyclic moieties. nih.gov
Sodium Thiophenoxide (NaSPh)1-(Phenylthio)-7-chlorodibenzo[b,d]furanThiolates are generally effective nucleophiles in SNAr reactions.

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

Electrophilic Aromatic Substitution on the Dibenzo[b,d]furan Ring System

The dibenzo[b,d]furan ring system is susceptible to electrophilic aromatic substitution, with the position of attack being influenced by the directing effects of the existing substituents. Halogens are known to be deactivating yet ortho, para-directing groups in electrophilic aromatic substitution. aakash.ac.inmasterorganicchemistry.com This is due to the interplay of their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).

In this compound, both the bromine at C1 and the chlorine at C7 will direct incoming electrophiles to their respective ortho and para positions. The dibenzofuran nucleus itself has preferred positions for electrophilic attack, which are generally the 2, 8, 4, and 6 positions. Considering the directing effects of the halogens, electrophilic attack is most likely to occur at positions ortho or para to the existing halogens.

For example, in a nitration reaction using a mixture of nitric and sulfuric acid, the nitro group would be expected to be introduced at positions 2, 3, 6, or 8. The precise regioselectivity would depend on the subtle interplay of the electronic and steric effects of the two halogen atoms. Computational studies on the positional reactivity of dibenzofuran have provided insights into the preferred sites of electrophilic attack. unizin.org

Electrophilic ReagentExpected Product(s)Key Considerations
HNO₃/H₂SO₄Mixture of nitro-1-bromo-7-chlorodibenzo[b,d]furansThe nitro group is directed to positions activated by the halogens.
Br₂/FeBr₃Mixture of dibromo-chloro-dibenzo[b,d]furansFurther halogenation will occur at available activated positions.
Acyl Chloride/AlCl₃Mixture of acetyl-1-bromo-7-chlorodibenzo[b,d]furansFriedel-Crafts acylation is a common method for introducing acyl groups.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Cross-Coupling Chemistry for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to complex derivatives of this compound. The differential reactivity of the C-Br and C-Cl bonds is a key advantage in this context, allowing for selective and sequential functionalization.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a widely used method for constructing biaryl structures. libretexts.org In the case of this compound, the C-Br bond at the C1 position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the C7 position. This difference in reactivity allows for the selective coupling of an aryl or heteroaryl group at the C1 position while leaving the C7-Cl bond intact for potential subsequent transformations. nih.gov

A typical Suzuki-Miyaura reaction would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system, and a base. This would yield a 1-aryl-7-chlorodibenzo[b,d]furan derivative.

Arylboronic AcidCatalyst SystemExpected Product
Phenylboronic acidPd(PPh₃)₄, K₂CO₃1-Phenyl-7-chlorodibenzo[b,d]furan
4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃1-(4-Methoxyphenyl)-7-chlorodibenzo[b,d]furan
Thiophene-2-boronic acidPd₂(dba)₃, SPhos, K₃PO₄1-(Thiophen-2-yl)-7-chlorodibenzo[b,d]furan

Table 3: Representative Suzuki-Miyaura Coupling Reactions

The Heck reaction provides a method for the arylation of alkenes and is another valuable tool for the derivatization of this compound. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Heck reaction can be performed selectively at the more reactive C-Br bond. harvard.edu Reacting this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond at the C1 position, resulting in a 1-alkenyl-7-chlorodibenzo[b,d]furan.

The Stille coupling, which utilizes organotin reagents, offers an alternative cross-coupling strategy. aakash.ac.in The general reactivity trend of aryl halides in Stille couplings (I > Br > Cl) again suggests that selective reaction at the C1 position of this compound is feasible. nih.gov This would allow for the introduction of a wide range of organic groups, including alkyl, alkenyl, and aryl moieties.

Other organometallic transformations, such as the Negishi coupling (using organozinc reagents), can also be envisioned for the functionalization of this dihalogenated dibenzofuran, providing access to a diverse set of derivatives.

Rational Design and Synthesis of Derivatives with Tailored Chemical Properties

The ability to selectively functionalize this compound at different positions through the judicious choice of reaction conditions and coupling partners opens up avenues for the rational design and synthesis of derivatives with specific chemical and physical properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the dibenzofuran core, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). libretexts.org

Furthermore, the synthesis of asymmetrically substituted dibenzofurans, where different functional groups are present at the C1 and C7 positions, can be achieved through sequential cross-coupling reactions. This step-wise approach allows for the construction of complex molecules with precisely controlled architectures, which is of significant interest in medicinal chemistry and drug discovery, where the spatial arrangement of functional groups is critical for biological activity. researchgate.net The synthesis of such derivatives often involves a multi-step strategy, beginning with the selective functionalization of the more reactive C-Br bond, followed by a second coupling reaction at the C-Cl position under more forcing conditions.

Advanced Analytical Techniques for Characterization and Quantification of 1 Bromo 7 Chlorodibenzo B,d Furan

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of halogenated dibenzofurans. ijpsr.com This technique offers the required separation efficiency and detection sensitivity to handle such complex analyses. The choice of GC column is critical, with slightly polar, thin-film, and shorter columns often preferred to minimize the thermal degradation of brominated compounds. researchgate.net

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Trace Analysis and Congener Identification

For the definitive identification and quantification of trace levels of compounds like 1-bromo-7-chlorodibenzo[b,d]furan, high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard. epa.govnih.gov This methodology provides exceptional specificity and sensitivity, enabling the detection of these contaminants at picogram levels. epa.gov

HRGC-HRMS is essential for separating individual congeners from complex mixtures and accurately identifying them based on their precise mass-to-charge ratio. oup.com The technique employs selected ion monitoring (SIM) to focus on specific ions characteristic of the target analyte, which significantly enhances the signal-to-noise ratio and lowers detection limits. epa.gov For mixed halogenated compounds, the instrument can be programmed to switch between different sets of monitored ions during the chromatographic run to detect various congeners. epa.gov The high mass resolution allows differentiation between the target compound and other co-eluting substances that may have the same nominal mass, which is a common issue in environmental samples. nih.gov The applicability of HRGC-HRMS has been demonstrated in the analysis of various sample types, including industrial waste, soil, sediment, and biological tissues. epa.govnih.gov

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS) in Environmental Sample Analysis

Gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOFMS) is an increasingly popular technique for the analysis of emerging environmental contaminants, including mixed halogenated dibenzofurans. nih.gov This method combines the robust separation capabilities of gas chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. nih.gov

GC-QTOFMS is particularly valuable for non-target screening and the identification of unknown compounds in complex environmental samples like indoor dust. nih.gov The use of a "soft" ionization technique, such as atmospheric pressure chemical ionization (APCI), can be advantageous as it often preserves the molecular ion, which is crucial for determining the elemental composition and structure of an unknown compound. nih.govchromatographyonline.com This is a significant benefit when reference standards are unavailable. chromatographyonline.com The high sensitivity of modern GC-QTOFMS systems allows for the detection of a wide range of brominated flame retardants and their degradation products, which can include PXDFs. nih.gov

Table 1: Example GC-QTOFMS Operating Parameters for Environmental Analysis This table presents typical parameters and does not represent a single specific analysis of this compound but is indicative of methods used for related compounds.

ParameterValue/DescriptionSource
GC System Bruker 450 GC or Agilent 7890B ijpsr.comnih.gov
Analytical Column Restek Rxi-5Sil MS (30 m, 0.25 mm i.d., 0.25 µm film) nih.gov
Carrier Gas Helium at a constant flow of 1.5 mL/min nih.gov
Injection Mode Splitless (1 µL) nih.gov
Injector Temperature 280 °C nih.gov
Oven Program Initial 55°C, ramped in stages to 300°C nih.gov
MS System QTOF with APCI or EI source ijpsr.comnih.gov
Ionization Mode Positive Ionization (APCI) or Electron Impact (EI) ijpsr.comnih.gov
Source Temperature 250 °C (APCI) or 230 °C (EI) ijpsr.comnih.gov

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC/NCI-MS) for Selective Detection of Brominated Compounds

Gas chromatography with negative chemical ionization mass spectrometry (GC/NCI-MS) is a highly selective and sensitive technique for detecting brominated and mixed bromo/chloro aromatic compounds. osti.govacs.org This method is particularly effective because under NCI conditions, brominated compounds readily form characteristic bromide anions (Br⁻ at m/z 79 and 81). osti.govcapes.gov.br

Monitoring for these specific ions allows for the highly selective detection of compounds like this compound with minimal interference from purely chlorinated analogues or other matrix components. osti.govacs.org The technique exhibits high sensitivity, with detection limits in the picogram range, and is especially effective for compounds containing at least one bromine atom alongside other chlorine substituents. osti.gov The resulting mass spectra are often simple, dominated by the intense Br⁻ ions, which simplifies identification. acs.org GC/NCI-MS has been successfully applied to identify brominated compounds in complex samples such as soot from fires and automotive emissions. osti.gov

Challenges in Congener-Specific Identification of Mixed Halogenated Dibenzofurans without Commercial Standards

A significant hurdle in the analysis of this compound is the lack of commercially available analytical standards for most of the 4,600 possible PXDD and PXDF congeners. nih.govgreenpeace.to This scarcity presents a major analytical challenge for unambiguous congener-specific identification and quantification. nih.govresearchgate.net

Without a certified reference standard, analysts must rely on indirect methods for tentative identification. This often involves using relative retention times from gas chromatography and interpreting mass spectral fragmentation patterns. nih.gov However, many isomers have very similar mass spectra, and their elution order on a given GC column can be difficult to predict, leading to potential misidentification. nih.gov The presence of complex environmental matrices, such as soil or sediment, introduces a multitude of interfering compounds, further complicating the analysis and increasing the risk of incorrect assignments. nih.gov While techniques like GC-MS/MS can enhance selectivity by monitoring specific precursor-to-product ion transitions, the development of these methods is still hampered by the absence of standards to confirm the unique transitions for each specific congener. nih.govresearchgate.net

Method Validation and Quality Control in Environmental and Research Samples

Rigorous method validation and quality control (QA/QC) are imperative to ensure the accuracy, precision, and reliability of data for trace contaminants like this compound. epa.govnih.govepa.gov Regulatory bodies and analytical chemistry guidelines mandate comprehensive QA/QC protocols for the analysis of dioxin-like compounds. epa.govnih.gov

Key components of a robust QA/QC program include:

Internal Standards: The use of isotopically labeled internal standards, typically containing Carbon-13 (¹³C), is crucial. epa.gov These standards are added to the sample at the beginning of the analytical process and are used to calculate the relative response factor for the target analyte, correcting for any losses during sample extraction and cleanup. epa.gov

Blanks: Analysis of laboratory method blanks and solvent blanks is performed to monitor for and quantify any background contamination from glassware, solvents, or the instruments themselves. epa.gov

Accuracy and Precision: Method accuracy is often assessed by analyzing spiked samples or certified reference materials and determining the percent recovery. Precision is evaluated by analyzing replicate samples and calculating the relative standard deviation. ijpsr.com

Confirmation Criteria: Strict criteria must be met for positive identification. For HRGC-HRMS, this includes the signal-to-noise ratio being above a certain threshold (e.g., 3:1), the retention time falling within a specified window of the corresponding labeled standard, and the observed isotopic ratio being within a certain percentage (e.g., ±15%) of the theoretical value. epa.govnih.gov

These validation and quality control steps ensure that the data generated are defensible and can be reliably used for environmental monitoring and research. nih.govepa.gov

Environmental Occurrence, Formation Mechanisms, and Fate of Halogenated Dibenzofurans, Including 1 Bromo 7 Chlorodibenzo B,d Furan

Formation as Unintentional By-products of Anthropogenic Processes

Mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs), including 1-Bromo-7-chlorodibenzo[b,d]furan, are not intentionally produced but are formed as unintentional by-products of industrial and thermal processes. researchgate.net Their formation is often linked to the combustion of materials containing both bromine and chlorine. greenpeace.to

Combustion Processes and Incineration of Halogenated Materials (e.g., Brominated Flame Retardants)

The widespread use of brominated flame retardants (BFRs) in consumer products such as electronics and furniture has led to their presence in waste streams. researchgate.netwaters.com During combustion processes, such as in municipal waste incinerators or accidental fires, these BFRs can act as precursors for the formation of polybrominated dibenzofurans (PBDFs) and mixed halogenated dibenzofurans. researchgate.netnih.gov The thermal degradation of plastics containing BFRs, especially polybrominated diphenyl ethers (PBDEs), can lead to the formation of PBDD/Fs. nih.gov The presence of both bromine and chlorine sources during combustion can result in the formation of mixed halogenated compounds like this compound. greenpeace.to Studies have shown that the thermal treatment of materials containing BFRs can generate significant quantities of these hazardous compounds. nih.gov For instance, the combustion of PBDEs can create the dibenzofuran (B1670420) backbone which is then substituted with available halogens (bromine and/or chlorine). waters.com

Influence of Bromine/Chlorine Ratio and Fuel Composition on PXDF Formation

The ratio of bromine to chlorine in the fuel or waste material significantly influences the types and quantities of polyhalogenated dibenzofurans (PXDFs) formed. greenpeace.to The presence of both halogens can lead to the formation of a complex mixture of brominated, chlorinated, and mixed bromo-chloro dibenzofurans. greenpeace.to Research indicates that elementary bromine (Br2) can facilitate chlorination through a process of bromination followed by a bromine/chlorine exchange. nih.gov

Experimental studies have demonstrated that the co-incineration of bromine-containing compounds can lead to significantly higher formation rates of PBDD/Fs compared to their chlorinated counterparts (PCDD/Fs). researchgate.net In one study, the formation rates of PBDD/Fs in a heat exchanger were found to be 4-20 times higher than those of PCDD/Fs. researchgate.net Furthermore, the addition of bromine to a combustion system has been observed to dramatically increase the emissions of certain chlorinated products of incomplete combustion, which are potential precursors to PCDD/Fs. researchgate.net The formation of mixed halogenated dioxins and furans at lower temperatures, typical of open burning, tends to favor congeners with a higher bromine-to-chlorine ratio. greenpeace.toresearchgate.net

"De Novo" Synthesis Pathways under Thermal Conditions

"De novo" synthesis is a significant pathway for the formation of halogenated dibenzofurans, referring to their formation from carbonaceous structures in the presence of a halogen source and oxygen under thermal conditions, rather than from direct precursors. nih.govdss.go.th This process typically occurs on the surface of fly ash particles in the post-combustion zone of incinerators at temperatures between 250 and 500 °C. researchgate.net

The mechanism involves the breakdown of the carbon matrix and subsequent reaction with halogens. dss.go.th Laboratory experiments using active carbon and copper(II) bromide (CuBr2) have demonstrated the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) via de novo synthesis. acs.orgnih.gov These studies showed that PBDD/F formation occurred at temperatures of 300, 400, and 500 °C, with the maximum yield at 300 °C. nih.gov The presence of copper acts as a catalyst in this process. The de novo synthesis pathway can produce a wide range of halogenated dibenzofurans, including mixed bromo-chloro species when both halogens are present. greenpeace.to

Environmental Distribution and Occurrence in Various Matrices

Once formed, this compound and other halogenated dibenzofurans are released into the environment and can be distributed across various environmental compartments.

Detection in Fire Debris and Associated Environmental Samples

Due to their formation during combustion, polyhalogenated dibenzofurans (PXDFs) are frequently detected in fire debris. waters.com The analysis of samples from both household and electronics fires has revealed the presence of a large variety of PXDFs. waters.com Notably, particulate samples, such as those collected from firefighter helmets, have been found to contain high levels of these compounds, suggesting that polyhalogenated furans tend to partition into airborne particulate matter. waters.com The complexity of the mixture of PXDFs in fire debris highlights the potential for exposure for first responders. waters.com

Contamination in Food Products (e.g., shellfish, fish, liver, eggs)

The persistence and lipophilic nature of halogenated dibenzofurans lead to their bioaccumulation in the food chain. nih.gov Consequently, these compounds have been detected in various food products of animal origin. Human exposure to these compounds is primarily through diet. nih.govresearchgate.net

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have been found in seafood, with some studies indicating that they can contribute significantly to the total toxic equivalency (TEQ) in these items. nih.gov Similarly, dairy products and meat can also be contaminated with these compounds. nih.gov Contamination of hen's eggs can occur when hens are raised in soil contaminated with PBDD/Fs due to their ingestion of the soil. researchgate.net The occurrence of PBDD/Fs in food can range from less than 0.01 to several thousand picograms per gram. nih.gov

Presence in Human Tissues and Biological Samples

Halogenated dibenzofurans, including polybrominated (PBDDs/Fs) and mixed brominated/chlorinated (PXDD/Fs) congeners, have been identified in various human tissues. Their lipophilic nature facilitates their accumulation in the body's fat stores. Human adipose tissue and breast milk are significant matrices for the bioaccumulation of these compounds. dioxin20xx.orgnih.gov

The primary route of human exposure to these compounds is through dietary intake. nih.gov Foods of animal origin, due to bioaccumulation up the food chain, are often significant sources. The omission of PBDD/Fs and PXDD/Fs from many routine monitoring programs may lead to an underestimation of the total toxic equivalent (TEQ) intake from the diet. nih.gov

Environmental Degradation Pathways of Halogenated Dibenzofurans

The environmental persistence of halogenated dibenzofurans is a key factor in their potential for bioaccumulation. However, they are subject to degradation through various physical and biological processes.

Photolytic Degradation Processes

Photodegradation is a significant transformation pathway for halogenated dibenzofurans in the environment. researchgate.net Exposure to sunlight, particularly ultraviolet (UV) radiation, can lead to the breakdown of these compounds. The primary mechanism of photolytic degradation is reductive dehalogenation, where a halogen atom (bromine or chlorine) is removed and replaced by a hydrogen atom. researchgate.netnih.gov

The rate of photodegradation is influenced by several factors, including the number and position of halogen substituents and the environmental matrix. Generally, the photodegradation rate decreases with an increasing degree of chlorination. nih.gov However, the solvent or medium in which the compound is present can significantly affect the reaction kinetics. nih.gov For mixed halogenated compounds, stepwise reductive debromination has been observed as a photodegradation mechanism. researchgate.net This suggests that in a compound like this compound, the carbon-bromine bond may be more susceptible to photolytic cleavage than the carbon-chlorine bond.

Biotransformation and Metabolic Fate in Organisms

Once absorbed by organisms, halogenated dibenzofurans can undergo biotransformation, primarily in the liver. The metabolic fate of these compounds is largely dependent on their specific chemical structure, particularly the substitution pattern of the halogen atoms.

Studies on brominated and mixed bromo/chloro dibenzofurans in mice have provided valuable insights into their metabolic pathways. nih.gov For instance, a study on 2,3,7-tribromo-8-chlorodibenzofuran (a mixed halogenated dibenzofuran) revealed that it accumulates in the liver and is eliminated with a half-life of 5.6 days. nih.gov In contrast, a non-2,3,7,8-substituted tribromodibenzofuran was rapidly metabolized and eliminated. nih.gov This highlights the critical role of the 2,3,7,8-substitution pattern in the persistence of these compounds in biological systems.

The primary metabolic pathway for these compounds is hydroxylation, where a hydroxyl (-OH) group is added to the molecule, followed by conjugation and excretion. nih.gov The formation of monohydroxylated metabolites has been observed for several brominated dibenzofurans in the liver of exposed mice. nih.gov The extent of metabolism is generally low for the more persistent 2,3,7,8-substituted congeners. nih.gov

The table below summarizes the findings from a study on the uptake and elimination of various halogenated dibenzofurans in mice, which can serve as a proxy for understanding the potential fate of this compound.

Table 1: Hepatic Uptake and Elimination Half-Life of Selected Halogenated Dibenzofurans in Mice

CompoundHepatic Uptake (% of administered dose)Elimination Half-Life (days)
2,3,7-Tribromo-8-chlorodibenzofuran42%5.6
2,3,7,8-Tetrabromodibenzofuran33%8.8
1,2,3,7,8-Pentabromodibenzofuran29%13
2,3,8-Tribromodibenzofuran<0.01% (at 1 day)Rapid

Source: Adapted from research on the uptake, elimination, and metabolism of brominated dibenzofurans in mice. nih.gov

This data indicates that the presence and position of halogen atoms significantly influence the bioaccumulation potential and persistence of these compounds within an organism.

Toxicological and Ecotoxicological Implications of Halogenated Dibenzofurans, with Emphasis on 1 Bromo 7 Chlorodibenzo B,d Furan Analogues

Comparative Toxicology of Brominated and Mixed Halogenated Dibenzofurans with Chlorinated Analogues

The toxicological profiles of brominated and mixed halogenated dibenzo[b,d]furans show remarkable similarities to their chlorinated counterparts. Research indicates that polybrominated dibenzofurans (PBDFs) elicit the same types of toxic responses as polychlorinated dibenzofurans (PCDFs), with comparable potencies and effects. uea.ac.uk This similarity extends to mixed brominated-chlorinated compounds as well. nih.gov

On a molar concentration basis, the doses at which gross pathological symptoms such as hypothyroidism, thymic atrophy, body mass wasting, and lethality occur are virtually identical for both brominated and chlorinated compounds. nih.gov Furthermore, their potency to induce malformations in mice following prenatal exposure is equivalent. nih.gov Toxicokinetic studies also reveal comparable properties in tissue distribution, metabolism, and excretion between brominated and chlorinated congeners. nih.gov

Due to these toxicological similarities, it has been recommended that environmental and health assessments should be based on molar body burdens without discriminating for the nature of the halogen. nih.gov The World Health Organization (WHO) has considered including brominated analogues in the Toxicity Equivalency Factor (TEF) scheme, which is used to assess the risk of dioxin-like compounds. nih.gov While specific TEFs for brominated compounds have not been established due to a limited database, it is recommended to use similar interim TEF values for both brominated and chlorinated congeners for human risk assessment. nih.gov

Some studies suggest that certain brominated congeners, such as 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TeBDF) and 1,2,3,7,8-pentabromodibenzofuran (1,2,3,7,8-PeBDF), may have higher relative potencies than their chlorinated analogues, potentially due to longer half-lives. nih.gov For instance, in rainbow trout early life stage mortality assays, 2,3,7,8-TBDD was found to be more potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and 2,3,7,8-TBDF was nine-fold more potent than 2,3,7,8-TCDF. pops.int

Table 1: Comparative Toxicological Data of Halogenated Dibenzofurans

Compound ClassToxicological EndpointsPotency Relative to Chlorinated AnaloguesReference
Polybrominated Dibenzofurans (PBDFs)Hypothyroidism, thymic atrophy, wasting, lethality, teratogenicityEquivalent nih.gov
Mixed Halogenated Dibenzofurans (PXDFs)AhR binding, enzyme inductionEquivalent nih.govgreenpeace.to
2,3,7,8-Tetrabromodibenzofuran (TeBDF)Early life stage mortality in fishPotentially higher nih.govpops.int
1,2,3,7,8-Pentabromodibenzofuran (PeBDF)Early life stage mortality in fishPotentially higher nih.gov

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The toxic effects of halogenated dibenzofurans, including 1-bromo-7-chlorodibenzo[b,d]furan, are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression. nih.govwikipedia.org

The binding and activation of the AhR by these compounds follow a well-established mechanism:

Ligand Binding: Halogenated dibenzofurans, being hydrophobic molecules, can enter the cell and bind to the cytosolic AhR, which is normally in an inactive complex with several chaperone proteins, including heat shock protein 90 (Hsp90). wikipedia.orgoup.com

Nuclear Translocation: Upon ligand binding, the chaperone proteins dissociate, exposing a nuclear localization signal on the AhR. This allows the ligand-AhR complex to translocate into the nucleus. wikipedia.orgoup.com

Heterodimerization: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT) protein. wikipedia.orgacs.org

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. wikipedia.orgnih.gov This binding initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450s. wikipedia.org

Brominated and mixed halogenated dibenzofurans bind to the AhR with an avidity comparable to their chlorinated congeners, leading to a similar induction of hepatic microsomal enzymes. nih.gov The persistence of the ligand-AhR complex can influence the duration of gene expression. Halogenated aromatic hydrocarbons, including dibenzofurans, tend to dissociate very slowly from the AhR, which may contribute to their sustained toxic effects. nih.gov

Structure-Activity Relationship (SAR) Studies for Dibenzo[b,d]furan Toxicity

The toxicity of dibenzo[b,d]furans is highly dependent on the number and position of halogen atoms on the dibenzofuran (B1670420) ring structure. The most potent congeners are those with halogen substitutions in the lateral positions (2, 3, 7, and 8). greenpeace.toshiga-u.ac.jp These positions contribute to a planar or coplanar structure, which is a key requirement for high-affinity binding to the AhR. acs.org

While absolute planarity is not a strict requirement, coplanarity significantly influences the steric fit of the ligand within the AhR binding pocket. acs.org For chlorinated dibenzofurans, maximal potency is generally observed with four halogen atoms in the lateral positions. shiga-u.ac.jp The presence of halogen atoms at all 2,3,7,8 positions is also crucial for the retention and metabolic stability of these compounds in animal tissues. nih.gov

The type of halogen atom (bromine versus chlorine) can also influence potency. For instance, studies on rainbow trout have shown that some polybrominated dibenzofurans exhibit decreased potency with increased bromine substitution. pops.int However, some mixed halogenated congeners have shown equivalent or even higher biological activity compared to their chlorinated analogues. greenpeace.to For example, 2-chloro-3,7,8-tribromodibenzofuran has demonstrated higher toxicity than TCDD in fish early-life stage assays. asiaresearchnews.com

The specific arrangement of halogen atoms on the dibenzofuran molecule, known as isomerism, results in significant differences in toxicological responses. Congeners with halogen atoms in the 2, 3, 7, and 8 positions are the most toxic. greenpeace.to The determination of specific halogenated dibenzofuran isomers is crucial for assessing the toxic potential of environmental and biological samples. nih.gov

Studies on Japanese medaka have demonstrated isomer-specific toxicity, with 2,3,7,8-substituted brominated dibenzofurans causing typical dioxin exposure effects. asiaresearchnews.com The relative potencies (REPs) of different isomers can vary significantly. For instance, the REP for 2-chloro-3,7,8-tribromodibenzofuran was found to be higher than that of 2,3,7,8-tetrabromodibenzofuran and pentabrominated dibenzofurans in medaka. asiaresearchnews.com This highlights the importance of isomer-specific analysis in risk assessment.

Table 2: Isomer-Specific Relative Potencies (REPs) of Halogenated Dibenzofurans in Japanese Medaka

IsomerREP (Water-based)REP (Egg-based)Reference
2-Chloro-3,7,8-tribromodibenzofuran3.34.6 asiaresearchnews.com
2,3,7,8-Tetrabromodibenzofuran0.850.92 asiaresearchnews.com
2,3,4,7,8-Pentabromodibenzofuran0.0530.55 asiaresearchnews.com
1,2,3,7,8-Pentabromodibenzofuran0.00910.19 asiaresearchnews.com

Cellular and Molecular Effects of Halogenated Dibenzofurans

Halogenated dibenzofurans can exert cytotoxic effects on cells, including the induction of apoptosis, which is a programmed form of cell death. fucoidan-life.com This process is a key mechanism in the elimination of damaged or unwanted cells. nih.gov The metabolic mechanisms of polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) can involve causing oxidative stress, which can lead to apoptosis and cell damage. researchgate.net

Studies on other halogenated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), have shown that their toxicity is associated with the induction of apoptosis. nih.gov This can occur through various pathways, including the reduction of mitochondrial membrane potential, an increase in caspase activities, disruption of calcium homeostasis, and induction of endoplasmic reticulum stress. nih.gov

Benzofuran (B130515) derivatives, the core structure of dibenzofurans, have been investigated for their anticancer properties, with some conjugates showing the ability to induce apoptosis in colorectal cancer cell lines. nih.gov The induction of apoptosis by these compounds can be associated with the upregulation of tumor suppressor genes like p53 and the modulation of pro-apoptotic and anti-apoptotic proteins. nih.gov The ability of certain phenolic compounds to induce apoptosis in tumor cells suggests a potential mechanism for their chemopreventive effects. waocp.org

Inhibition of Protein Kinase Activity (e.g., CK2 Inhibition) by Dibenzo[b,d]furanone Derivatives

Protein kinase CK2 is a crucial enzyme involved in numerous cellular processes, including cell growth, proliferation, and suppression of apoptosis. nih.gov Its hyperactivity is linked to the development of cancer, making it a significant target for therapeutic inhibitors. nih.govuni-saarland.de Potent inhibitors of human CK2 have been developed from various chemical scaffolds, including derivatives of dibenzofuranone. nih.gov These compounds often act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrates. nih.gov

The unique structure of the ATP pocket in CK2, which is smaller and narrower compared to many other kinases, allows for the effective binding of small molecules, leading to higher selectivity. nih.gov Halogenation is a common feature in many potent CK2 inhibitors. For instance, polyhalogenated benzimidazole and benzotriazole derivatives are well-known classes of CK2 inhibitors. nih.govmdpi.com Research has shown that dibenzofuranone derivatives can also potently inhibit CK2. Two such derivatives, 7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one and (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol, have been tested for their ability to inhibit CK2 and induce apoptosis in cancer cells. nih.gov The success of CK2 inhibitors like silmitasertib (CX-4945) in clinical trials confirms that CK2 is a valid therapeutic target. nih.gov

The mechanism of inhibition often involves the formation of specific interactions, such as π-halogen bonds, between the inhibitor and amino acid residues in the kinase's active site. nih.gov While specific studies on 1-bromo-7-chlorodibenzo[b,d]furanone are limited, the inhibitory activity of related halogenated dibenzofuranone derivatives suggests a similar potential mechanism of action. The structural basis for the selectivity of many CK2 inhibitors is a hydrophobic pocket adjacent to the ATP/GTP binding site, which is smaller in CK2 than in most other protein kinases. researchgate.net

Table 1: Examples of Protein Kinase CK2 Inhibitors with Various Scaffolds

Inhibitor ClassExample Compound(s)General Mechanism of Action
Dibenzo[b,d]furanone Derivatives7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one, (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diolATP-competitive inhibition
Polyhalogenated Benzotriazoles4,5,6,7-Tetrabromo-1H-benzotriazole (TBB)ATP-competitive inhibition
Polyhalogenated Benzimidazoles2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)ATP-competitive inhibition
IndoloquinazolinesSilmitasertib (CX-4945)ATP-competitive inhibition

Methodologies for Assessing Toxic Equivalency Factors (TEFs) for Mixed Halogenated Dibenzofurans

The Toxic Equivalency Factor (TEF) methodology is a tool used for the risk assessment of complex mixtures of dioxin-like compounds (DLCs), which include polychlorinated dibenzofurans (PCDFs), polybrominated dibenzofurans (PBDFs), and mixed halogenated (brominated/chlorinated) dibenzofurans (PXDFs). ornl.govwikipedia.org This approach expresses the toxicity of these compounds relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.orgepa.gov

The TEF concept is based on the assumption of dose additivity, where the combined toxicity of individual components can be estimated by summing their doses after scaling for potency relative to TCDD. epa.gov To be included in the TEF scheme, a compound must be structurally similar to TCDD, bind to the aryl hydrocarbon receptor (AhR), elicit AhR-mediated toxic responses, and be persistent and bioaccumulative. wikipedia.org

The process for assessing the toxic equivalency of a mixture involves the following steps:

Quantification : The concentration of each individual congener in a sample (e.g., environmental or biological) is determined, typically using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC-HRMS). nih.govepa.gov

Calculation of Toxic Equivalence (TEQ) : The concentration of each congener (Ci) is multiplied by its assigned TEF value (TEFi). The resulting products are then summed to calculate the total TCDD Toxic Equivalence (TEQ) for the mixture. epa.govnih.gov

Equation for TEQ Calculation: TEQ = Σ (Ci × TEFi)

The World Health Organization (WHO) has periodically convened expert panels to evaluate and establish consensus TEF values for PCDDs, PCDFs, and certain polychlorinated biphenyls (PCBs). nih.gov While a comprehensive set of TEF values for all mixed halogenated dibenzofurans is not yet established due to limited toxicological data, the WHO has recommended using the TEF values for the chlorinated analogues as interim values for the corresponding brominated congeners for human risk assessment. epa.govnih.gov This recommendation is based on findings that the relative effect potencies (REPs) for PBDDs and PBDFs in mammals are generally within an order of magnitude of their chlorinated counterparts. nih.gov Therefore, for a compound like this compound, a TEF would be estimated based on data from structurally similar chlorinated or brominated congeners.

Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzofurans (PCDFs)

CompoundTEF Value for Humans/Mammals
2,3,7,8-Tetrachlorodibenzofuran (TCDF)0.1
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)0.03
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)0.3
1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF)0.1
1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF)0.1
1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF)0.1
2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF)0.1
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)0.01
1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF)0.01
Octachlorodibenzofuran (OCDF)0.0003
Source: van den Berg et al. (2006)

Mechanistic Studies on the Molecular Basis of Toxicity and Carcinogenicity (e.g., Furan (B31954) Ring System)

The toxicity and carcinogenicity of halogenated dibenzofurans are intrinsically linked to their chemical structure, particularly the furan ring system. nih.gov The parent compound, furan, is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies where oral exposure caused tumors in the liver and bile ducts of rats and mice. nih.govinchem.org

The primary mechanism of furan-induced carcinogenesis is believed to be non-genotoxic, involving metabolic activation. grantome.com The process is initiated by cytochrome P450 enzymes in the liver, which metabolize furan into a highly reactive and cytotoxic intermediate, cis-2-butene-1,4-dial. nih.govgrantome.com This reactive metabolite can then alkylate cellular macromolecules, particularly proteins. grantome.com This leads to cytotoxicity, chronic cell injury, and subsequent regenerative cell proliferation. nih.govgrantome.com The increased rate of cell division enhances the likelihood of spontaneous mutations, ultimately leading to tumor formation. grantome.com

Applications and Emerging Research Areas for 1 Bromo 7 Chlorodibenzo B,d Furan

Pharmaceutical and Agrochemical Research Intermediates

Dibenzofuran (B1670420) derivatives serve as precursors in medicinal chemistry. For instance, the parent compound, dibenzofuran, is the starting material for the anti-inflammatory drug furobufen (B1674283) through a Friedel-Crafts reaction. biointerfaceresearch.comekb.eg While direct synthesis of a marketed drug from 1-Bromo-7-chlorodibenzo[b,d]furan is not documented, its classification by chemical suppliers as a "pharmaceutical intermediate" indicates its role as a specialized building block for creating more complex molecules with potential biological activity. echemi.comresearchgate.net The presence of both bromine and chlorine offers multiple, distinct reaction sites for further functionalization, allowing for the construction of diverse molecular architectures for screening in drug discovery and agrochemical development programs. chemicalbook.com The development of efficient synthetic methods for halogen-substituted intermediates is crucial, as these precursors were often prohibitively expensive in the past. nih.gov

Development of Organic Optoelectronic Materials (e.g., OLEDs)

The most prominent application of this compound is in the field of organic electronics, specifically as an important intermediate or material for Organic Light-Emitting Diodes (OLEDs). uyanchem.comnih.gov The dibenzofuran core provides a rigid, planar structure with high thermal stability and a high triplet energy, which are essential properties for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.netepa.gov

Host materials are crucial for high-efficiency PhOLEDs, as they form a matrix for the phosphorescent emitter (dopant) and facilitate the energy transfer process. Dibenzofuran-based hosts are particularly favored for blue PhOLEDs, which remain a significant challenge in the development of full-color displays and lighting. researchgate.netrsc.org

Research has demonstrated that the strategic placement of substituents on the dibenzofuran core is critical for optimizing device performance. A comprehensive study on dibenzofuran derivatives functionalized with halogens (F or Br) revealed that modification at the 1-, 2-, and 4-positions resulted in host materials with higher triplet energy and led to devices with higher external quantum efficiencies compared to modification at the 3-position. nih.gov this compound, with its specific substitution pattern, serves as a key precursor for these advanced host materials. chemicalbook.com By undergoing further chemical reactions, such as cross-coupling, the bromine and chlorine atoms can be replaced with other functional groups to fine-tune the electronic properties and achieve balanced charge transport, leading to enhanced brightness, efficiency, and operational lifetime of the OLED device. researchgate.netbwise.kr

Synthesis of High-Performance Dyes

The application of this compound in dye synthesis is intrinsically linked to its role in optoelectronics. The emissive materials used in OLEDs are essentially high-performance fluorescent or phosphorescent dyes. The development of materials for high-color-purity and high-resolution OLED displays relies on the synthesis of novel emitters, particularly for the blue spectrum. rsc.org

Dibenzofuran derivatives are used to construct these advanced emissive materials. For example, they have been incorporated into the molecular structure of Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) emitters. rsc.org These emitters are a class of high-performance dyes that can achieve very narrow emission spectra, which is crucial for creating vivid and high-resolution displays. In one study, introducing a dibenzofuran unit into a boron–nitrogen MR-TADF emitter framework resulted in a material with a high photoluminescence quantum yield of 92% and a very small full width at half maximum (FWHM) of 25 nm, producing a deep-blue emission. rsc.org

Therefore, this compound acts as a foundational building block for these sophisticated dye systems. Its bromo- and chloro-substituents serve as reactive handles to link the dibenzofuran core to other parts of the dye molecule, such as donor and acceptor units, thereby creating the complex structures needed for efficient light emission in solid-state devices. rsc.orgresearchgate.net

Role as a Research Tool for Investigating Complex Organic Reaction Mechanisms

Mixed halogenated dibenzofurans, including this compound, are subjects of study for understanding complex chemical reactions, particularly those relevant to environmental science and combustion chemistry. These compounds are known to form unintentionally during high-temperature processes like waste incineration, especially when both chlorinated and brominated materials are present. nih.govgreenpeace.to

The study of their formation provides insight into fundamental reaction mechanisms. Research has investigated the mechanistic and kinetic parameters for the formation of mixed dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) from the condensation of precursor radicals like 2-chlorophenoxy and 2-bromophenoxy. nih.gov This research shows that specific intermediates, such as keto-ether structures, lead to the formation of compounds like 1-MCDD and 1-MBDD. nih.gov Such studies are crucial for developing models that can predict the generation of these potentially toxic byproducts and for designing strategies to mitigate their formation. nih.gov The defined substitution pattern of this compound makes it and its isomers useful as analytical standards and model compounds for validating these complex mechanistic and kinetic models.

Future Research Directions in the Synthesis, Environmental Behavior, and Biological Activity of Mixed Halogenated Dibenzofurans

The study of mixed halogenated dibenzofurans like this compound is an evolving field with several key areas identified for future research.

Synthesis: Developing more efficient and selective synthetic routes to access specific isomers of mixed halogenated dibenzofurans remains a priority. biointerfaceresearch.comnih.gov Current methods can be complex, and improved methodologies are needed to produce these compounds as analytical standards for environmental and toxicological research. nih.gov

Environmental Behavior: While it is known that these compounds are formed during combustion, their precise environmental fate, transport, and persistence require further investigation. greenpeace.toresearchgate.netdioxin20xx.org Atmospheric transport is a major route for their dispersal, and understanding their partitioning between gas and particle phases is essential for accurate environmental modeling. dioxin20xx.orgepa.gov More data is needed on their presence in various environmental compartments, such as soil, sediment, and biota, to fully assess their environmental impact. greenpeace.to

Biological Activity: The toxicology of mixed halogenated compounds is an area of significant concern and ongoing research. Studies have shown that brominated and mixed bromo-chloro dibenzofurans can exhibit biological and toxic activities comparable to their more well-known chlorinated analogs. nih.govnih.gov They can bind to the aryl hydrocarbon (Ah) receptor, a key step in mediating toxic effects. nih.govtandfonline.com However, data on the full range of congeners are limited. The World Health Organization (WHO) has highlighted the need for more toxicological data to potentially include these compounds in toxic equivalency factor (TEF) schemes, which are used for risk assessment. greenpeace.to Future research will likely focus on the long-term effects, carcinogenic potential, and endocrine-disrupting activities of these compounds to better understand the risks they pose to human health and the environment. nih.govinchem.org

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 2173555-52-5 chemicalbook.comsigmaaldrich.com
Molecular Formula C₁₂H₆BrClO sigmaaldrich.comnih.gov
Molecular Weight 281.53 g/mol chemicalbook.com
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Storage Sealed in dry, room temperature sigmaaldrich.com

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing 1-Bromo-7-chlorodibenzo[b,d]furan?

  • Methodological Answer :

  • FT-IR and DFT : Use Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups and vibrational modes. Pair this with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) to correlate experimental peaks with theoretical predictions for structural validation .
  • GC-MS : Gas Chromatography-Mass Spectrometry (GC-MS) is critical for purity assessment and fragmentation pattern analysis. Reference molecular weight and fragmentation data from NIST Standard Reference Databases for cross-validation .
  • NMR : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve halogen substitution patterns, leveraging coupling constants and chemical shifts for stereochemical assignments.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Apply multi-scan absorption corrections (e.g., SADABS) to mitigate experimental errors .
  • Structure Solution : Utilize SHELXS or SHELXD for phase determination, followed by SHELXL for refinement. Anisotropic displacement parameters should be modeled for halogen atoms to account for electron density variations .
  • Visualization : Generate ORTEP diagrams via WinGX or ORTEP-3 to illustrate thermal ellipsoids and molecular packing .

Q. What synthetic strategies are effective for preparing halogenated dibenzofurans like this compound?

  • Methodological Answer :

  • Cross-Coupling : Explore Suzuki-Miyaura coupling using dibenzofuran boronic esters (e.g., 2-(dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with bromo/chloro aryl halides. Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and base conditions (e.g., Na2_2CO3_3) .
  • Halogenation : Direct electrophilic substitution on dibenzofuran cores using N-bromosuccinimide (NBS) or Cl2_2/FeCl3_3. Monitor regioselectivity via NMR to confirm substitution at the 1- and 7-positions.

Advanced Research Questions

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

  • Methodological Answer :

  • Validation Workflow : Compare DFT-optimized geometries (bond lengths, angles) with X-ray results. Use root-mean-square deviations (RMSD) to quantify differences. Adjust computational parameters (e.g., basis sets, solvation models) iteratively .
  • Software Cross-Check : Refine structures using multiple programs (e.g., SHELXL, OLEX2) to identify systematic errors. Validate hydrogen bonding and π-π stacking interactions via Mercury or PLATON .

Q. What experimental designs are suitable for assessing metabolic pathways of halogenated dibenzofurans?

  • Methodological Answer :

  • Isotopic Labeling : Administer 13C^{13}\text{C}-labeled this compound to track metabolite formation via LC-MS/MS. Compare with unlabeled controls to distinguish endogenous vs. exogenous exposure .
  • Dose-Response : Establish linear correlations between administered doses and urinary metabolite excretion (e.g., 24-h sampling in rodent models). Use regression analysis to quantify bioaccumulation risks .

Q. How can thermal decomposition products of this compound be analyzed under varying conditions?

  • Methodological Answer :

  • Pyrolysis-GC-MS : Heat samples incrementally (e.g., 100–300°C) in inert atmospheres to simulate decomposition. Monitor for brominated/chlorinated furans or dioxins, referencing NIST libraries for identification .
  • pH/Temperature Studies : Adapt protocols from furan formation studies (e.g., heating at 110–150°C, pH 4–9) to assess stability. Use ANOVA to evaluate pH/temperature interactions .

Q. What strategies address crystallographic disorder in halogenated dibenzofuran structures?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, split occupancy for overlapping atoms (e.g., Br/Cl sites) and refine anisotropically. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .
  • Validation Metrics : Check Rint_{\text{int}} and GooF values post-refinement. Use the ADDSYM algorithm in PLATON to detect missed symmetry elements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.